Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
Overview
Description
- Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C12H10ClNO3 .
- It belongs to the class of halogenated heterocycles .
- The compound appears as a solid .
- Its SMILES string representation is:
CCOC(=O)c1cc(on1)-c2ccc(Cl)cc2
. - The InChI key is:
CJQWCZKLLDAKCX-UHFFFAOYSA-N
.
Synthesis Analysis
- Unfortunately, specific synthetic methods for this compound are not available in the literature I have access to. Further research would be needed to explore its synthesis pathways.
Molecular Structure Analysis
- The molecular structure consists of an isoxazole ring with a carboxylate group attached.
- The aryl group (4-chlorophenyl) is also present.
- For a visual representation, refer to the crystal structure and Hirshfeld surface analysis.
Chemical Reactions Analysis
- Unfortunately, specific chemical reactions involving this compound are not readily available in my current data. Further investigation would be necessary.
Scientific Research Applications
The core structure of isoxazole has been found in many drugs such as sulfamethoxazole, which acts as an antibiotic, muscimol, which acts as GABAA, ibotenic acid, which acts as a neurotoxin, parecoxib, which acts as a COX2 inhibitor, and leflunomide, which acts as an immunosuppressant agent .
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
In terms of the carbon-aluminum bond, it is still able to react further with several electrophiles, without the need of transmetalation providing a straightforward access to 3,4,5-trisubstituted isoxazoles and 1,3,4,5-tetrasubstituted pyrazoles .
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
In terms of the carbon-aluminum bond, it is still able to react further with several electrophiles, without the need of transmetalation providing a straightforward access to 3,4,5-trisubstituted isoxazoles and 1,3,4,5-tetrasubstituted pyrazoles .
Safety And Hazards
- Signal Word : Warning.
- Hazard Statements : H319 (Eye Irrit. 2).
- Please exercise caution when handling this compound and follow safety guidelines.
Future Directions
- Further research is needed to explore the compound’s biological activity, potential applications, and synthesis optimization.
Remember that this analysis is based on available data, and additional research may provide more insights. If you have any specific questions or need further details, feel free to ask! 🌟
properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQWCZKLLDAKCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515967 | |
Record name | Ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate | |
CAS RN |
81282-12-4 | |
Record name | Ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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